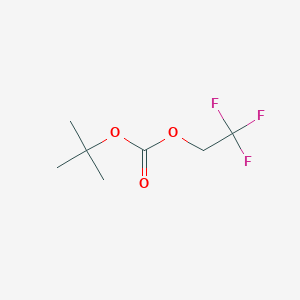

Tert-butyl 2,2,2-trifluoroethyl carbonate

概要

説明

Tert-butyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C7H11F3O3. It is a carbonate ester derived from tert-butyl alcohol and 2,2,2-trifluoroethanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of tert-butyl chloroformate with 2,2,2-trifluoroethanol in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the production process .

化学反応の分析

Types of Reactions

Tert-butyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Substitution: Common nucleophiles include amines, thiols, and alcohols, often requiring a catalyst or elevated temperatures.

Major Products Formed

科学的研究の応用

Polymer Synthesis

TB-TFEC serves as a valuable monomer in the production of fluorinated polymers, particularly polycarbonates and polyimides. These polymers exhibit exceptional thermal stability, solubility, and mechanical properties.

Key Findings:

- Fluorinated Polyimides : Research indicates that TB-TFEC can be polymerized to form fluorinated polyimides that are utilized in high-performance applications such as aerospace and electronics due to their excellent thermal and chemical resistance.

- Polycarbonate Production : TB-TFEC is also employed in synthesizing polycarbonates with improved properties over traditional counterparts. The incorporation of trifluoroethyl groups enhances the material's hydrophobicity and thermal stability.

Medicinal Chemistry

In medicinal chemistry, TB-TFEC is explored as an intermediate for synthesizing bioactive compounds. Its unique trifluoroethyl group contributes to the pharmacological properties of various drug candidates.

Case Studies:

- Drug Development : A study demonstrated that TB-TFEC derivatives exhibit promising activity against specific cancer cell lines, indicating potential for further development as anticancer agents .

- Agrochemical Intermediates : TB-TFEC is used to synthesize intermediates for agricultural chemicals, enhancing the efficacy and stability of formulations .

Materials Science

The compound is increasingly recognized for its role in developing advanced materials, including electrolytes for batteries and coatings.

Applications:

- Electrolyte Materials : TB-TFEC has been investigated as an electrolyte component in lithium-sulfur batteries. Its incorporation improves the electrochemical performance by reducing self-discharge rates and enhancing ionic conductivity .

- Coatings : The unique properties of TB-TFEC make it suitable for formulating coatings that require high durability and resistance to environmental degradation.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Synthesis | Fluorinated polyimides | High thermal stability, mechanical strength |

| Medicinal Chemistry | Drug intermediates | Enhanced bioactivity against cancer cells |

| Agrochemicals | Synthesis of active ingredients | Improved efficacy and stability |

| Materials Science | Electrolytes for batteries | Reduced self-discharge rates |

| Protective coatings | Increased durability |

作用機序

The mechanism of action of tert-butyl 2,2,2-trifluoroethyl carbonate involves its ability to undergo hydrolysis and substitution reactions. The carbonate group can be cleaved to release tert-butyl alcohol and 2,2,2-trifluoroethanol, which can further participate in various biochemical pathways . The trifluoroethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound .

類似化合物との比較

Similar Compounds

Bis(2,2,2-trifluoroethyl) carbonate: Another carbonate ester with similar reactivity but different physical properties.

Tert-butyl chloroformate: A related compound used in the synthesis of tert-butyl 2,2,2-trifluoroethyl carbonate.

Uniqueness

This compound is unique due to the presence of both tert-butyl and trifluoroethyl groups, which impart distinct chemical properties. The trifluoroethyl group enhances the compound’s stability and reactivity, making it valuable in various applications .

生物活性

Tert-butyl 2,2,2-trifluoroethyl carbonate is a compound of increasing interest in the field of medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound can be described by its chemical formula . The presence of the tert-butyl group contributes to its steric hindrance, while the trifluoroethyl group enhances its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for compounds intended for therapeutic use in diseases where enzyme activity is dysregulated.

- Radical Reactions: It participates in radical reactions that may lead to the formation of reactive intermediates capable of interacting with cellular components, potentially resulting in genotoxic effects .

Biological Activity Studies

Research has evaluated the biological effects of this compound through various experimental models. Key findings include:

- Genotoxicity Assessment: Studies have indicated that compounds containing trifluoroethyl groups can induce DNA damage in human lymphocytes. This suggests that this compound may possess genotoxic properties that warrant further investigation.

- Anticancer Activity: In a study involving breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231), derivatives of this compound were synthesized and tested for their ability to inhibit cell growth. While some compounds showed promise, none outperformed established anticancer agents like tamoxifen or olaparib .

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl alcohol with trifluoroethyl chloroformate. The reaction can be summarized as follows:

This method highlights the importance of controlling reaction conditions to achieve high yields and purity.

Data Summary Table

| Parameter | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 202.16 g/mol |

| Synthesis Method | Reaction of tert-butyl alcohol with trifluoroethyl chloroformate |

| Biological Activity | Potential enzyme inhibitor; genotoxic effects |

| Applications | Medicinal chemistry; potential anticancer agent |

Case Studies

-

Genotoxicity Study:

- A study assessed the genotoxic effects of various tert-butyl compounds on human lymphocytes. Results indicated that compounds with trifluoroethyl groups could cause significant DNA damage, raising concerns about their safety profile in pharmaceutical applications.

- Anticancer Evaluation:

特性

IUPAC Name |

tert-butyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-6(2,3)13-5(11)12-4-7(8,9)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMSGLXARSQTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。